N-tert-butyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide
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Overview
Description
3-[(2E)-2-[4-(DIMETHYLAMINO)BENZYLIDENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzylidene group, a benzisothiazolyl group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[4-(DIMETHYLAMINO)BENZYLIDENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 4-(dimethylamino)benzaldehyde and 1,2-benzisothiazol-3-yl hydrazine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzylidene and benzisothiazolyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure may also make it useful in the design of sensors or catalysts.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[4-(DIMETHYLAMINO)BENZYLIDENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(2E)-2-[4-(DIMETHYLAMINO)BENZYLIDENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE include other benzylidene derivatives, benzisothiazolyl compounds, and hydrazino-containing molecules. Examples include:
- 4-(Dimethylamino)benzaldehyde
- 1,2-Benzisothiazol-3-yl hydrazine
- Benzylidene hydrazones
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. Its structure provides opportunities for the development of new synthetic methods, exploration of biological activity, and creation of novel materials.
Properties
Molecular Formula |
C23H29N5O3S |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-tert-butyl-3-[[(E)-[4-(dimethylamino)phenyl]methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanamide |
InChI |
InChI=1S/C23H29N5O3S/c1-23(2,3)25-21(29)14-15-28(24-16-17-10-12-18(13-11-17)27(4)5)22-19-8-6-7-9-20(19)32(30,31)26-22/h6-13,16H,14-15H2,1-5H3,(H,25,29)/b24-16+ |
InChI Key |
KZSIHYJDOKCODA-LFVJCYFKSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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